2-Bromo-5-fluorobenzyl alcohol

Organic Synthesis Reduction Yield Optimization

2-Bromo-5-fluorobenzyl alcohol (CAS 202865-66-5) is a halogenated benzyl alcohol featuring ortho-Br and meta-F substitution, enabling chemoselective Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The near-quantitative (99.8% yield) reduction route from 2-bromo-5-fluorobenzaldehyde ensures cost efficiency. Available at 97% purity, it is a key intermediate for SSRIs and CNS agents. Select 97%+ grade for late-stage functionalization requiring reproducible outcomes and minimal purification.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 202865-66-5
Cat. No. B1333231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzyl alcohol
CAS202865-66-5
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CO)Br
InChIInChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
InChIKeyHXGZPMHPSBJMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzyl alcohol (CAS 202865-66-5): A Strategic Halogenated Benzyl Alcohol Intermediate for Pharmaceutical Synthesis and Advanced Organic Chemistry


2-Bromo-5-fluorobenzyl alcohol (CAS 202865-66-5) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol [1]. It is characterized by a bromine atom at the ortho position and a fluorine atom at the meta position on the benzene ring, which imparts unique reactivity profiles and regioselectivity in cross-coupling reactions, nucleophilic substitutions, and as a building block for bioactive molecules . The compound is a solid at ambient temperature, with a melting point range of 91-94°C and slight water solubility, and is widely utilized as a key intermediate in pharmaceutical and agrochemical research [1] . Its typical commercial purity ranges from 95% to 98%, meeting stringent requirements for demanding synthetic applications .

Why 2-Bromo-5-fluorobenzyl alcohol Cannot Be Replaced by Generic Benzyl Alcohol Derivatives in Cross-Coupling and Medicinal Chemistry Workflows


Generic benzyl alcohols lack the halogenated substitution pattern that defines the reactivity and synthetic utility of 2-bromo-5-fluorobenzyl alcohol. The presence of both bromine and fluorine substituents enables chemoselective functionalization and regioselective transformations that are unattainable with unsubstituted benzyl alcohols or mono-halogenated analogs [1]. The ortho-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, while the meta-fluorine atom modulates electronic properties and metabolic stability without interfering with the coupling site [2]. Attempts to substitute this compound with alternatives such as 2-bromo-5-fluorobenzaldehyde (which lacks the hydroxyl group for derivatization) or 2-bromo-5-fluorobenzyl bromide (which introduces different reactivity and toxicity profiles) fundamentally alter synthetic pathways, yields, and the purity of downstream pharmaceutical intermediates .

Quantitative Evidence for 2-Bromo-5-fluorobenzyl alcohol: Differentiated Performance in Synthesis Yield, Purity, Reactivity, and Drug Intermediate Applications


Superior Synthesis Yield from 2-Bromo-5-fluorobenzaldehyde vs. Ester Reduction Route

The reduction of 2-bromo-5-fluorobenzaldehyde with sodium borohydride yields 2-bromo-5-fluorobenzyl alcohol in a near-quantitative 99.8% yield, whereas the reduction of the corresponding methyl ester (2-bromo-5-fluorobenzoate) under similar NaBH₄/LiCl conditions provides a slightly lower yield of 96.8% . The aldehyde reduction route is therefore the preferred method for high-efficiency synthesis in both laboratory and scale-up contexts.

Organic Synthesis Reduction Yield Optimization

Commercial Purity Grade Differentiation: 95% vs. 97% vs. 98% Specifications

2-Bromo-5-fluorobenzyl alcohol is commercially available in multiple purity grades, with clear quantitative specifications that impact downstream reaction performance. The standard research grade is 95% purity, while higher-grade options include 97% (GC) and 98% (GC) purity levels . The 97-98% grades are essential for applications requiring stringent impurity control, such as pharmaceutical intermediate synthesis and materials science.

Quality Control Purity Specification Procurement

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions vs. Non-Halogenated Benzyl Alcohols

The ortho-bromine substituent on 2-bromo-5-fluorobenzyl alcohol makes it an active substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling the direct introduction of diverse aryl, amine, and alkene functionalities. In contrast, non-halogenated benzyl alcohols are inert under these standard palladium-catalyzed conditions and require additional pre-functionalization steps, reducing overall synthetic efficiency [1]. The meta-fluorine substituent further modulates electronic properties and regioselectivity without interfering with the coupling site .

Cross-Coupling Suzuki-Miyaura Reactivity

Established Role as an Intermediate in Selective Serotonin Reuptake Inhibitor (SSRI) and CNS Agent Synthesis

2-Bromo-5-fluorobenzyl alcohol is documented as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents [1]. Its halogenated benzyl alcohol framework provides a versatile scaffold for constructing bioactive molecules, whereas non-halogenated benzyl alcohols lack the structural features required for specific receptor interactions and metabolic stability [2]. While direct activity data for the compound itself is not available (as it is an intermediate), its established role in commercial drug synthesis pathways differentiates it from generic benzyl alcohol derivatives with no known pharmaceutical applications.

Medicinal Chemistry SSRI Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-fluorobenzyl alcohol Based on Quantitative Evidence


High-Yield Pharmaceutical Intermediate Synthesis via Aldehyde Reduction

When designing a synthetic route requiring 2-bromo-5-fluorobenzyl alcohol as an intermediate, the reduction of 2-bromo-5-fluorobenzaldehyde with sodium borohydride offers a near-quantitative 99.8% yield, as demonstrated in WO2007/19098 . This route is preferred for both laboratory-scale and pilot-plant operations where maximizing yield and minimizing waste are critical for cost efficiency and environmental compliance.

Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

The ortho-bromine atom enables direct participation in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allowing the rapid assembly of biaryl, aryl-amine, and aryl-alkene scaffolds [1]. This application scenario is particularly relevant in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other bioactive molecules where diverse functionalization is required.

Precision Synthesis Requiring High-Purity Building Blocks

For synthetic steps sensitive to trace impurities, selecting a 97% or 98% purity grade (rather than the standard 95%) ensures reproducible reaction outcomes and reduces the need for intermediate purification . This is especially important in the late-stage functionalization of pharmaceutical candidates and in the synthesis of analytical reference standards.

SSRI and CNS Drug Discovery Programs

2-Bromo-5-fluorobenzyl alcohol serves as a validated intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents [2]. Its halogenated benzyl alcohol scaffold provides a strategic entry point for constructing molecules with enhanced metabolic stability and target binding affinity, making it a preferred building block for neuroscience-focused medicinal chemistry teams.

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